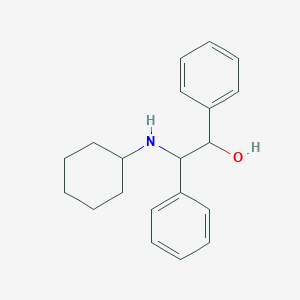
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is notable for its intricate chemical structure, which includes multiple acetyl groups and a carbonate group. It is utilized in various fields, particularly in biomedicine, due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of acetic anhydride and a catalyst such as La(OTf)3 to acetylate mannose . The reaction is carried out under nitrogen atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to maintain consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be substituted using reagents like hydroxylamine or hydrazine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving glycosylation processes and carbohydrate metabolism.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of various biochemical reagents and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glycosylation, influencing various biological processes. Its acetyl groups can be hydrolyzed, releasing mannose, which can then participate in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose: This compound is similar in structure but has an additional acetyl group.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose: Lacks the carbonate group present in 1,4,6-Tri-O-acetyl-a-D-mannopyranose 2,3-Carbonate.
Uniqueness
This compound is unique due to the presence of both acetyl and carbonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific biochemical and industrial applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C13H16O10 |
|---|---|
Molekulargewicht |
332.26 g/mol |
IUPAC-Name |
(4,7-diacetyloxy-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate |
InChI |
InChI=1S/C13H16O10/c1-5(14)18-4-8-9(19-6(2)15)10-11(23-13(17)22-10)12(21-8)20-7(3)16/h8-12H,4H2,1-3H3 |
InChI-Schlüssel |
YVYSWHGJPLCVAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C2C(C(O1)OC(=O)C)OC(=O)O2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



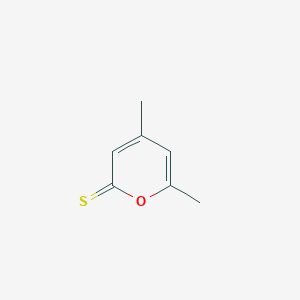


![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
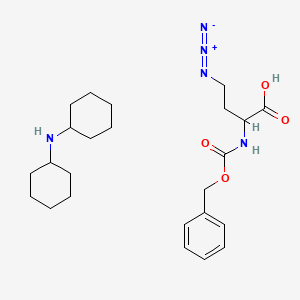


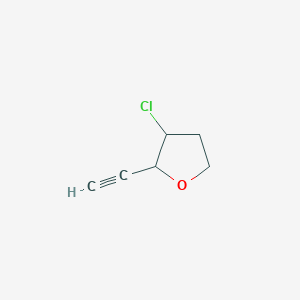
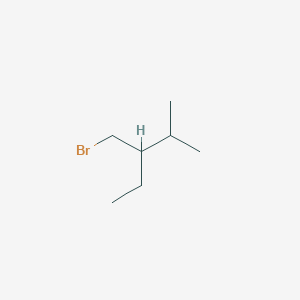
![disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate](/img/structure/B12321157.png)

![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)
